6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione
Description
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione is a complex organic compound with a unique structure that includes both chromene and dioxin moieties
Properties
IUPAC Name |
6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)chromene-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O3S/c18-10-1-2-14-12(4-10)16(23)6-15(22-14)13-5-11(19)3-9-7-20-8-21-17(9)13/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGDEBYBSFPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3=CC(=S)C4=C(O3)C=CC(=C4)Cl)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-4H-chromen-4-one with 6-chloro-4H-benzo[d][1,3]dioxin-8-yl chloride under basic conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 6-chloro-2-methyl-4H-chromen-4-one
- 6-chloro-3-(hydroxymethyl)-4H-chromen-4-one
Uniqueness
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione is unique due to its dual chromene and dioxin structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chromene backbone with chloro and dioxin substituents, which are known to influence its biological properties. The presence of sulfur in the thione group is also significant for its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : Studies indicate that derivatives of chromenes can inhibit various enzymes, including phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways .
- Antitumor Activity : Research has highlighted the potential of chromene derivatives in inhibiting tumor cell proliferation, suggesting that this compound may exhibit similar effects .
Antitumor Activity
A study evaluating the antitumor effects of related compounds found that certain chromene derivatives significantly inhibited the proliferation of cancer cells. For instance, compounds structurally similar to this compound demonstrated IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been investigated. Compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Case Study 1: PDE Inhibition
In a comparative study, a related compound exhibited an IC50 value of 3.67 ± 0.47 μM for PDE2 inhibition, showcasing its potential as a therapeutic agent for neurodegenerative diseases by enhancing neuronal survival under stress conditions . This suggests that this compound may similarly influence PDE activity.
Case Study 2: Neuroprotective Effects
Another investigation into neuroprotective agents revealed that certain chromene derivatives could promote neuronal proliferation and protect against oxidative stress-induced toxicity in neuronal cell lines. Such findings underscore the therapeutic potential of compounds like this compound in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Q & A
What are the key challenges in synthesizing 6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione, and how can they be addressed methodologically?
Answer:
The synthesis of this compound involves multi-step reactions, including Friedel-Crafts acylation and thionation. A critical challenge is achieving regioselective chlorination and sulfur substitution. For example, Friedel-Crafts acylation of 4-chlororesorcinol with 2-methoxyphenylacetic acid requires precise temperature control (100–110°C) and BF₃·OEt₂ catalysis to avoid side products . Thionation using Lawesson’s reagent in refluxing toluene must be monitored via TLC to prevent over-reduction of the thione group. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (60–88%) .
How can the molecular structure of this compound be confirmed experimentally, and what analytical discrepancies might arise?
Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural confirmation . However, challenges include obtaining high-quality single crystals due to the compound’s low solubility in common solvents. Alternative methods:
- DFT-based computational modeling to compare experimental vs. theoretical bond lengths/angles .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., m/z 297.95 for [M+H]⁺) .
Discrepancies may arise in NMR assignments (e.g., distinguishing aromatic protons in the benzo[d][1,3]dioxin ring), requiring 2D-COSY or NOESY for resolution .
What biochemical assays are suitable for evaluating its selective inhibition of adenylyl cyclase 1 (AC1)?
Answer:
To assess AC1 selectivity:
Enzyme activity assays : Measure cAMP production in HEK293 cells transfected with AC1 vs. other isoforms (e.g., AC2, AC8) using ELISA or radioimmunoassay .
Dose-response curves : Compare IC₅₀ values (reported ≤1 µM for AC1 vs. >100 µM for AC8) .
Molecular docking : Use AutoDock Vina to model interactions between the compound’s trichloromethyl group and AC1’s calcium/calmodulin-binding domain .
Note : Include negative controls (e.g., forskolin-stimulated AC activity) to rule off-target effects.
How do structural modifications (e.g., replacing sulfur with oxygen) impact its biological activity?
Answer:
Replacing the 4-thione group with a ketone (4-one) reduces AC1 inhibition efficacy by ~90%, as shown in comparative SAR studies. The thione group’s electronegativity and hydrogen-bonding capacity are critical for binding to AC1’s active site . Computational studies (TD-DFT) suggest that sulfur’s polarizable lone pairs enhance π-π stacking with Phe-473 in AC1 . Experimental validation via isothermal titration calorimetry (ITC) confirms higher binding affinity (Kd = 0.8 µM) for the thione derivative vs. the ketone analog (Kd = 15 µM) .
What are the best practices for analyzing conflicting data on its pharmacokinetic properties (e.g., solubility vs. bioavailability)?
Answer:
Discrepancies arise due to solvent-dependent solubility (e.g., DMSO enhances solubility but may distort bioavailability assays). Methodological solutions:
- Solubility screening : Use a panel of solvents (DMSO, ethanol, PBS) with nephelometry to identify optimal conditions .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict intestinal absorption by measuring passive diffusion across lipid bilayers .
- In vivo pharmacokinetics : Administer the compound (2 mg/kg, IP) in mouse models and quantify plasma concentrations via LC-MS/MS. A reported t₁/₂ of 4.2 hours suggests moderate metabolic stability .
How can researchers optimize experimental protocols to mitigate photodegradation during biological assays?
Answer:
The compound’s chromen-4-thione core is photosensitive. Mitigation strategies:
- Light-protected conditions : Use amber vials and low-intensity red light in cell culture hoods.
- Stability testing : Expose aliquots to UV-Vis light (200–800 nm) and monitor degradation via HPLC (retention time shifts indicate breakdown products) .
- Antioxidant additives : Include 0.1% ascorbic acid in assay buffers to reduce oxidative degradation .
What computational tools are recommended for studying its excited-state intramolecular proton transfer (ESIPT) behavior?
Answer:
- TD-DFT calculations : Use Gaussian09 with the B3LYP/6-311++G(d,p) basis set to model ESIPT pathways and compare with fluorescence emission spectra .
- Molecular dynamics (MD) simulations : Analyze proton transfer kinetics in solvents like DCM or methanol using GROMACS .
- Experimental validation : Time-resolved fluorescence spectroscopy (nanosecond resolution) to correlate theoretical and observed Stokes shifts .
How does the compound’s activity vary across species (e.g., murine vs. human AC1 isoforms)?
Answer:
Human and murine AC1 share 92% sequence homology, but critical residue differences (e.g., Glu-487 in humans vs. Gln-487 in mice) alter binding affinity. Cross-species assays:
Recombinant protein expression : Purify human/murine AC1 and measure inhibition in vitro .
Transgenic models : Use AC1-knockout mice to isolate species-specific effects in pain models .
Structural alignment : Use PyMOL to visualize interspecies variations in the AC1 binding pocket .
What are the limitations of current cytotoxicity assays for evaluating its antitumor potential?
Answer:
Standard MTT assays may underestimate cytotoxicity due to:
- Thione-DMSO interactions : False negatives from thione group reduction in DMSO .
- Metabolic interference : The compound’s inhibition of cAMP may indirectly affect cellular redox states.
Improved methods : - Clonogenic assays : Quantify long-term survival of treated cancer cells (e.g., HeLa, MCF-7) .
- Seahorse metabolic analysis : Measure OCR/ECAR to assess mitochondrial dysfunction .
How can researchers resolve contradictions in reported metabolic pathways (e.g., CYP450 vs. non-enzymatic degradation)?
Answer:
- Microsomal incubation : Incubate the compound with human liver microsomes (HLMs) + NADPH to differentiate CYP450-mediated vs. spontaneous degradation .
- LC-HRMS metabolomics : Identify phase I/II metabolites (e.g., glutathione conjugates) .
- Knockdown models : Use siRNA targeting CYP3A4 in hepatocytes to confirm enzymatic involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
